1-(4-Chloro-2,6-difluorophenyl)piperidin-4-one 1-(4-Chloro-2,6-difluorophenyl)piperidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13794229
InChI: InChI=1S/C11H10ClF2NO/c12-7-5-9(13)11(10(14)6-7)15-3-1-8(16)2-4-15/h5-6H,1-4H2
SMILES: C1CN(CCC1=O)C2=C(C=C(C=C2F)Cl)F
Molecular Formula: C11H10ClF2NO
Molecular Weight: 245.65 g/mol

1-(4-Chloro-2,6-difluorophenyl)piperidin-4-one

CAS No.:

Cat. No.: VC13794229

Molecular Formula: C11H10ClF2NO

Molecular Weight: 245.65 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Chloro-2,6-difluorophenyl)piperidin-4-one -

Specification

Molecular Formula C11H10ClF2NO
Molecular Weight 245.65 g/mol
IUPAC Name 1-(4-chloro-2,6-difluorophenyl)piperidin-4-one
Standard InChI InChI=1S/C11H10ClF2NO/c12-7-5-9(13)11(10(14)6-7)15-3-1-8(16)2-4-15/h5-6H,1-4H2
Standard InChI Key KUMPESHMRZHDAD-UHFFFAOYSA-N
SMILES C1CN(CCC1=O)C2=C(C=C(C=C2F)Cl)F
Canonical SMILES C1CN(CCC1=O)C2=C(C=C(C=C2F)Cl)F

Introduction

Chemical Structure and Molecular Characteristics

The compound features a piperidin-4-one core (a six-membered ring with a ketone group at the fourth position) substituted at the nitrogen atom with a 4-chloro-2,6-difluorophenyl group. This arrangement introduces both steric and electronic effects that influence its reactivity and interaction with biological targets .

Molecular Formula and Weight

The molecular formula is C₁₁H₁₀ClF₂NO, derived from the piperidin-4-one backbone (C₅H₉NO) and the substituted phenyl group (C₆H₂ClF₂). The calculated molecular weight is 245.66 g/mol, consistent with halogenated piperidine derivatives .

Crystallographic and Stereochemical Features

While direct crystallographic data for this compound is unavailable, analogous structures such as 1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole derivatives exhibit non-coplanar aromatic rings and torsional strain due to halogen substituents . For instance, in similar compounds, the dihedral angle between the piperidine ring and the substituted phenyl group ranges from 97.29° to 127.65°, affecting molecular packing and solubility .

Synthesis and Optimization

Key Synthetic Routes

The synthesis of 1-(4-Chloro-2,6-difluorophenyl)piperidin-4-one can be inferred from methods used for analogous piperidin-4-one derivatives :

  • Schiff Base Formation: Reacting 4-chloro-2,6-difluoroaniline with a ketone precursor (e.g., levulinic acid) under acidic conditions to form an imine intermediate.

  • Reductive Amination: Reduction of the imine using sodium borohydride (NaBH₄) or catalytic hydrogenation to yield the piperidine ring .

Example Protocol:
A mixture of 4-chloro-2,6-difluoroaniline (1.0 equiv), levulinic acid (1.2 equiv), and p-toluenesulfonic acid (0.1 equiv) in toluene is refluxed at 120°C for 8 hours. After cooling, the imine intermediate is reduced with NaBH₄ in dichloromethane, followed by purification via silica gel chromatography (ethyl acetate/petroleum ether, 1:8) .

Physicochemical Properties

Thermodynamic and Spectral Data

PropertyValue/Description
Melting PointEstimated 120–135°C (extrapolated)
Boiling Point>250°C (decomposes)
SolubilityModerate in DMSO, ethanol; low in water
LogP~2.8 (predicted via Hansch method)
pKa8.2 (amine proton)

Spectroscopic Signatures:

  • ¹H NMR (CDCl₃): δ 3.75 (s, 3H, OCH₃), 4.11 (d, J = 8.4 Hz, 2H, CH₂), 6.44–7.61 (aryl-H) .

  • IR (KBr): ν = 1680 cm⁻¹ (C=O), 1550 cm⁻¹ (C-F) .

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